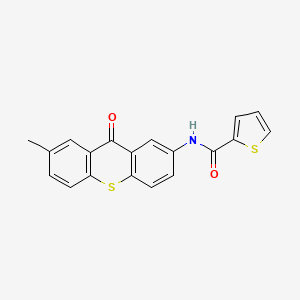

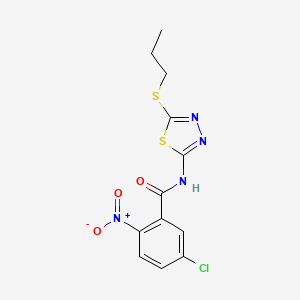

![molecular formula C14H10ClN3O2S B2857247 4-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 954600-94-3](/img/structure/B2857247.png)

4-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives, which includes “4-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide”, is based on multicomponent sonochemical reactions . The reactions were carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation .Molecular Structure Analysis

Thiazolopyrimidines are heterocyclic analogs of purine bases . The structure of the isolated compounds was determined by one- and two-dimensional NMR and IR spectroscopy .Chemical Reactions Analysis

The reactions of pyrimidine-2-thiones with α-halocarboxylates and with 3-bromopentane-2,4-dione have been studied . The position of substituents in the initial aldehyde was the crucial factor determining the reaction direction .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- Synthesis Techniques and Derivatives : Research has led to the synthesis of various thiazolopyrimidine derivatives exhibiting significant biological activities. One approach involved synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with noted anti-inflammatory and analgesic properties. These compounds demonstrated inhibition of cyclooxygenase enzymes (COX-1/COX-2) and showed potential as COX-2 selective inhibitors with notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

- Antimicrobial and Anti-inflammatory Activities : Another set of studies focused on thiazolopyrimidine derivatives, highlighting their antimicrobial and anti-inflammatory potential. Certain derivatives showed moderate anti-inflammatory activities and were comparable with standard drugs in their efficacy (Tozkoparan et al., 1999). Additionally, antimicrobial activities against various bacteria and fungi were observed in synthesized pyrimido and thiazolopyrimidine derivatives (Maddila et al., 2016).

Synthetic Routes and Chemical Properties

- Advanced Synthetic Methods : The creation of thiazolopyrimidine compounds involves advanced synthetic routes, including the alkylation and cyclo-condensation of precursor compounds to produce derivatives with diverse biological activities. These synthetic strategies allow for the exploration of structure-activity relationships and the optimization of biological properties (Janardhan et al., 2014).

- Structural Characterization and Analysis : The structural elucidation of these compounds is critical for understanding their biological functions. Techniques such as IR, NMR, and mass spectroscopy, along with X-ray crystallography, are utilized to confirm the chemical structures of synthesized thiazolopyrimidine derivatives, providing insights into their potential as biologically active molecules (Cui et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2S/c1-8-11(13(20)18-6-7-21-14(18)16-8)17-12(19)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFOJEQZJIMEFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate](/img/structure/B2857168.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-bromo-4-methoxybenzoate](/img/structure/B2857175.png)

![4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2857176.png)

![methyl 2-[N-(cyanomethyl)-1-(naphthalen-1-yl)formamido]acetate](/img/structure/B2857177.png)

![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B2857178.png)

![N-[cyano(3,4-dichlorophenyl)methyl]furan-3-carboxamide](/img/structure/B2857181.png)

![5-bromobenzo[b]thiophen-3(2H)-one](/img/structure/B2857186.png)

![5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/no-structure.png)